Lipophilicity (LogP) of 4-(3-Fluoro-4-methylphenyl)thiophenol versus Unsubstituted and Regioisomeric Biphenylthiols
The predicted octanol-water partition coefficient (LogP) of 4-(3-fluoro-4-methylphenyl)thiophenol is 4.09 . This value is 0.45 log units higher than that of the unsubstituted 4-phenylbenzenethiol (LogP = 3.64) [1], corresponding to approximately 2.8-fold greater partitioning into octanol. The positional isomer 4-(4-fluoro-3-methylphenyl)thiophenol (4′-fluoro-3′-methyl-4-biphenylthiol, CAS 1443306-51-1) exhibits a LogP of 4.67 , which is 0.58 log units higher than the target compound. A third comparator, 3′-fluoro-3-biphenylthiol (CAS 845822-99-3), has a reported LogP of 3.78 , placing it 0.31 log units below the target. These LogP differences, while modest in absolute terms, are sufficient to alter compound retention time in reversed-phase chromatography, passive membrane permeability in cell-based assays, and the hydrophobic driving force for self-assembly at the solution–substrate interface.
| Evidence Dimension | Octanol-water partition coefficient (LogP, predicted) |
|---|---|
| Target Compound Data | LogP = 4.09 (4-(3-fluoro-4-methylphenyl)thiophenol, CAS 1443327-30-7) |
| Comparator Or Baseline | Comparator 1: 4-phenylbenzenethiol (unsubstituted), LogP = 3.64; Comparator 2: 4-(4-fluoro-3-methylphenyl)thiophenol (positional isomer), LogP = 4.67; Comparator 3: 3′-fluoro-3-biphenylthiol, LogP = 3.78 |
| Quantified Difference | ΔLogP: +0.45 (vs. unsubstituted); −0.58 (vs. 4′-fluoro-3′-methyl isomer); +0.31 (vs. 3′-fluoro-3-biphenylthiol) |
| Conditions | Predicted LogP values from computational models (unspecified method); cross-vendor database comparison |
Why This Matters
The intermediate lipophilicity of the target compound offers a predictable and distinct elution profile and partitioning behavior that is not duplicated by unsubstituted or differently substituted biphenylthiols, enabling more accurate experimental design in medicinal chemistry and materials surface modification.
- [1] Molbase. 4-Phenylbenzenethiol (CAS 19813-90-2). LogP 3.64230. https://mip.molbase.cn/baike/1607631/ (accessed 2026-05-05). View Source
